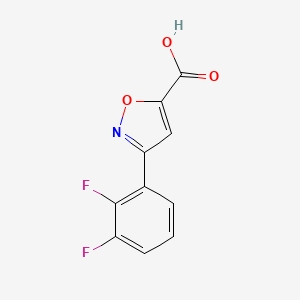

3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid

Description

3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid is a fluorinated isoxazole derivative characterized by a phenyl ring substituted with fluorine atoms at the 2- and 3-positions and a carboxylic acid group at the 5-position of the isoxazole ring. The fluorine substituents enhance lipophilicity and metabolic stability, while the carboxylic acid group contributes to hydrogen-bonding capacity and acidity (pKa ~3–4), influencing solubility and ionization under physiological conditions .

Properties

Molecular Formula |

C10H5F2NO3 |

|---|---|

Molecular Weight |

225.15 g/mol |

IUPAC Name |

3-(2,3-difluorophenyl)-1,2-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C10H5F2NO3/c11-6-3-1-2-5(9(6)12)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15) |

InChI Key |

RKCMVCXVTDRUFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=NOC(=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts. The reaction conditions usually include the use of solvents like dimethylformamide (DMF) and temperatures around 120°C under microwave irradiation . Another method involves the use of tert-butyl nitrite or isoamyl nitrite for the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Carboxylic Acid Reactions

The carboxylic acid (-COOH) group undergoes typical transformations:

-

Esterification : Reaction with alcohols under acidic conditions to form esters.

-

Amidation : Conversion to amides via reaction with amines.

| Reaction | Mechanism | Typical Reagents |

|---|---|---|

| Esterification | Acid-catalyzed nucleophilic substitution | Alcohols, H₂SO₄ |

| Amidation | Coupling agents (e.g., EDC, HOBt) | Amines, coupling reagents |

Substitution Reactions

The difluorophenyl substituent influences reactivity:

-

Electrophilic substitution : Fluorine’s electron-withdrawing effects may direct substitution to specific positions on the phenyl ring.

-

Isoxazole ring modifications : Potential for nucleophilic substitution or cycloaddition due to the heterocyclic structure.

Oxidation and Reduction

| Reaction Type | Conditions | Key Reagents |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, acidic conditions | - |

| Reduction | LiAlH₄, NaBH₄ | - |

Biological Activity and Enzyme Interactions

The compound exhibits xanthine oxidase inhibition , with derivatives showing micromolar/submicromolar potency . Fluorine substitution enhances binding affinity to molecular targets, influencing enzyme activity.

| Biological Activity | Key Findings | Relevance |

|---|---|---|

| Xanthine oxidase inhibition | Cyano groups improve potency; fluorine substitution modulates binding | Therapeutic potential for gout or inflammation |

Structural and Reactivity Notes

-

The difluorophenyl group at position 3 and carboxylic acid at position 5 create a unique reactivity profile, balancing steric hindrance and electronic effects .

-

Synthesis scalability : Industrial methods likely optimize catalyst load, solvent choice (e.g., DMF), and microwave conditions to improve yields while reducing costs.

This compound’s diverse reactivity and biological interactions position it as a valuable intermediate in medicinal chemistry and materials science.

Scientific Research Applications

3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues of Isoxazole Carboxylic Acids

Key Structural and Functional Differences

Substituent Position on Phenyl Ring :

- The 2,3-difluoro substitution in the target compound creates ortho-fluorine effects, increasing steric hindrance and dipole moments compared to 4-fluoro () or 3,4-difluoro () analogs. This may alter binding interactions in biological targets.

- Ethoxy () and chloro () substituents introduce electron-donating or withdrawing effects, respectively, impacting reactivity and electronic distribution.

Functional Groups on Isoxazole: Carboxylic acid (target compound) vs. Ester derivatives () serve as prodrugs, improving bioavailability but requiring enzymatic hydrolysis for activation.

Synthetic Yields and Routes :

- Amide derivatives (e.g., 23d–23f in ) exhibit low yields (4–12%) due to steric challenges in coupling reactions, whereas esterification (e.g., ) typically achieves higher efficiency .

Biological Activity

3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to synthesize existing knowledge on its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a difluorophenyl group and a carboxylic acid functional group. This structure is significant as it influences the compound's interactions with biological targets.

Anti-inflammatory Activity

Research has indicated that isoxazole derivatives can serve as inhibitors of leukotriene biosynthesis. A related study on 4,5-diarylisoxazole-3-carboxylic acids revealed their ability to inhibit cellular 5-lipoxygenase product synthesis with an IC50 value of 0.24 μM, suggesting potential anti-inflammatory properties through targeting FLAP (5-lipoxygenase-activating protein) .

Anticancer Activity

Isoxazole derivatives, including compounds similar to 3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid, have shown promising anticancer activities. For instance, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 (Breast cancer) | 7.36 |

| Compound B | HCT-116 (Colon cancer) | 9.71 |

| Compound C | PC3 (Prostate cancer) | 12.41 |

These findings indicate that modifications to the isoxazole scaffold can enhance anticancer efficacy .

The biological activity of 3-(2,3-Difluorophenyl)isoxazole-5-carboxylic acid may involve multiple mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenases (COX-1 and COX-2) and lipoxygenase pathways, which are critical in inflammatory responses .

- Cell Cycle Arrest : Studies indicate that certain isoxazole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression, particularly at the S phase .

Study on Anti-inflammatory Effects

A study conducted on a series of isoxazole derivatives demonstrated their effectiveness as anti-inflammatory agents in vitro. The compounds were tested using the agar-well diffusion method against various inflammatory markers and showed significant inhibition comparable to standard anti-inflammatory drugs.

Study on Anticancer Efficacy

In a comparative study involving multiple cancer cell lines, derivatives of isoxazole were evaluated for their cytotoxicity. The results indicated that certain modifications led to enhanced potency against specific cancer types, highlighting the importance of structural optimization in drug design.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,3-difluorophenyl)isoxazole-5-carboxylic acid, and what key reagents/conditions are involved?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving fluorinated aromatic precursors and catalytic cross-coupling. For example, a Suzuki-Miyaura coupling reaction using (2,3-difluorophenyl)boronic acid derivatives with isoxazole intermediates under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (e.g., THF/H₂O) is a common approach . Post-synthesis, purification via reverse-phase HPLC (MeCN/water with 0.1% formic acid, YMC-Actus Triart C18 column) ensures high purity, with LCMS (e.g., m/z 604 [M+H]⁺) used for verification .

Q. How is the purity and structural integrity of 3-(2,3-difluorophenyl)isoxazole-5-carboxylic acid validated in academic research?

- Methodological Answer : Purity is assessed using HPLC with a mobile phase of MeCN/water (0.1% formic acid) and a C18 column (e.g., YMC-Actus Triart), yielding retention times (~1.03–1.32 minutes) specific to the compound . LCMS confirms molecular weight (m/z 411.5–831 [M+H]⁺ depending on derivatives), while ¹H/¹³C NMR and FTIR validate functional groups and regiochemistry .

Q. What are the standard protocols for handling fluorinated isoxazole derivatives in stability studies?

- Methodological Answer : Fluorinated isoxazoles are sensitive to light and moisture. Storage in anhydrous DMSO or under nitrogen at –20°C is recommended. Stability under acidic/basic conditions is tested via accelerated degradation studies (e.g., 1 N HCl/NaOH at 40°C for 24 hours), followed by HPLC analysis to track decomposition products .

Advanced Research Questions

Q. How can reaction yields for 3-(2,3-difluorophenyl)isoxazole-5-carboxylic acid synthesis be optimized when using palladium catalysts?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates.

- Temperature Control : Reactions at 80°C under nitrogen enhance cross-coupling efficiency, as seen in 79% yield improvements .

- Additives : Use of cesium carbonate (Cs₂CO₃) as a base minimizes side reactions .

Q. How to resolve contradictory LCMS/HPLC data during synthesis of fluorinated isoxazole derivatives?

- Case Study : A reported m/z 604 [M+H]⁺ with HPLC retention time 0.89 minutes vs. m/z 831 [M+H]⁺ at 1.32 minutes suggests varying derivative formation.

- Resolution Steps :

Confirm reaction stoichiometry and intermediate isolation.

Use high-resolution MS (HRMS) to distinguish isomers.

Re-optimize HPLC gradients (e.g., MeCN:water ratio) to resolve co-elution .

Q. What strategies are effective for modifying the isoxazole core to enhance bioactivity while retaining fluorophenyl pharmacophores?

- Methodological Answer :

- Ring Functionalization : Introduce methyl or trifluoromethyl groups at the 5-position of isoxazole to modulate lipophilicity (e.g., 5-methylisoxazole-4-carboxylic acid analogs) .

- Carboxamide Derivatives : Coupling with aryl amines (e.g., 4-chloro-2-(trifluoromethyl)aniline) via EDCI/HOBt-mediated amidation improves target engagement .

- In Silico Modeling : DFT calculations predict electronic effects of fluorine substitution on binding affinity .

Q. How to assess the metabolic stability of 3-(2,3-difluorophenyl)isoxazole-5-carboxylic acid in preclinical models?

- Methodological Answer :

- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH, followed by LCMS quantification of parent compound depletion .

- Isotope Labeling : Use ¹⁸O/²H-labeled analogs to track metabolic pathways (e.g., hydroxylation at the difluorophenyl ring) .

Q. What mechanistic insights explain the role of borane-pyridine complexes in reducing intermediates during synthesis?

- Methodological Answer : Borane-pyridine acts as a selective reducing agent for imine intermediates (e.g., reduction of Schiff bases to secondary amines). The reaction is typically conducted at 0°C under nitrogen to prevent over-reduction, as demonstrated in the synthesis of methyl (2S)-2-[[(2,3-difluorophenyl)methylamino] derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.